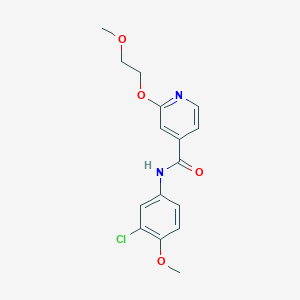
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CM-579, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
- A study by Hasan et al. (2011) involved the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents. These compounds were synthesized through a condensation reaction of isoniazide with substituted aldehyde, highlighting the compound's potential in medicinal chemistry, particularly in anticonvulsant activity without neurotoxicity compared to phenytoin (Hasan et al., 2011).
Potential Imaging Agents for Alzheimer's Disease
- Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides as new potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. This research underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2017).
Development of Antitumor Medicines
- Fedorov et al. (2001) synthesized previously unknown N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, aiming to prepare new complexes for potential antitumor medicines. This showcases the role of such compounds in the development of chemotherapy agents (Fedorov et al., 2001).
Enzyme Inhibition Studies
- Zhang et al. (2017) designed, synthesized, and evaluated a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors, revealing the compound's potential in therapeutic applications targeting diseases like gout by inhibiting xanthine oxidase (Zhang et al., 2017).
Corrosion Inhibitor for Mild Steel
- Yadav et al. (2015) investigated the corrosion inhibition effect of derivatives on mild steel in acidic medium, demonstrating the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav et al., 2015).
Complexation Studies for Therapeutic Applications
- Omar (Al-Ahdal) et al. (2020) described the formation of samarium complexation with synthesized organic ligands based on anti-mycobacterial agent isonicotinic acid hydrazide, indicating potential therapeutic applications and the role of these complexes in enhancing the efficacy of pharmaceutical compounds (Omar (Al-Ahdal) et al., 2020).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-12-3-4-14(22-2)13(17)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPURGXSCQMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2819076.png)
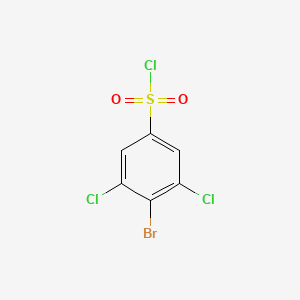

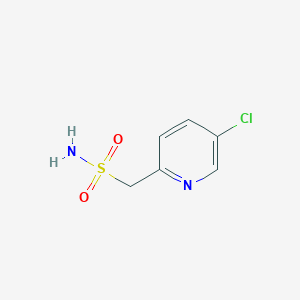
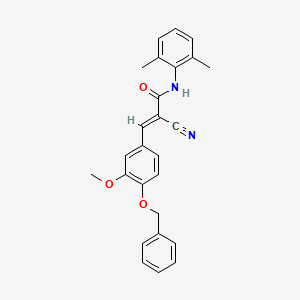
![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)
![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

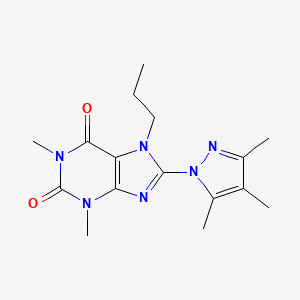
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)
